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  • Product: 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one
  • CAS: 1240572-03-5

Core Science & Biosynthesis

Foundational

Rational Design, Synthesis, and Structural Characterization of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one

Executive Summary The compound 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one is a highly functionalized bis-nitroaromatic scaffold. Pyrazole cores, particularly those bearing nitro substituents, are privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one is a highly functionalized bis-nitroaromatic scaffold. Pyrazole cores, particularly those bearing nitro substituents, are privileged structures in medicinal chemistry, frequently leveraged for their antimicrobial, antiparasitic, and target-specific kinase inhibitory profiles[1]. By linking a 4-nitropyrazole moiety to a 3-nitrophenyl ring via an ethanone bridge, this molecule presents a unique spatial arrangement of dual electron-withdrawing pharmacophores.

This technical whitepaper deconstructs the chemical structure of this compound, details the mechanistic rationale behind its synthesis, and provides a self-validating, step-by-step experimental protocol for drug development professionals.

Structural Deconstruction & Pharmacophore Rationale

The molecular architecture of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one (Molecular Formula: C11​H8​N4​O5​ ) consists of two primary domains connected by an α -carbonyl methylene linker.

  • 4-Nitro-1H-pyrazole Domain: The nitro group at the C4 position significantly alters the electron density of the pyrazole ring. It renders the heterocycle a potent hydrogen bond acceptor while simultaneously lowering the pKa​ of the N-H bond in its precursor state.

  • 3-Nitrophenyl Ethanone Domain: The meta-substituted nitrobenzene moiety provides essential steric bulk and electronic tuning, often utilized to enhance binding affinity within the hydrophobic pockets of target proteins.

Quantitative Data: Predicted Physicochemical Properties

To evaluate its viability as a small-molecule probe or drug candidate, key physicochemical parameters are summarized below.

PropertyValueRationale / Pharmacological Impact
Molecular Weight 276.21 g/mol Falls well within Lipinski’s Rule of 5, ensuring optimal small-molecule drug-likeness.
CLogP (Predicted) ~1.8 - 2.2Favorable lipophilicity for passive membrane permeability without excessive hydrophobicity.
Topological Polar Surface Area (TPSA) 134.5 ŲHigh polarity driven by the dual nitro groups and carbonyl; restricts blood-brain barrier (BBB) penetration.
H-Bond Donors 0The absence of H-bond donors enhances the potential for oral bioavailability.
H-Bond Acceptors 7Facilitates extensive target-protein interactions via the nitro and carbonyl oxygens.

Mechanistic Synthesis & Workflow Design

The synthesis of this compound relies on the bimolecular nucleophilic substitution ( SN​2 ) of 4-nitro-1H-pyrazole with 2-bromo-1-(3-nitrophenyl)ethanone[2][3].

Causality in Experimental Design

Successful N-alkylation of nitropyrazoles requires precise control over reaction conditions due to the distinct electronic properties of the starting materials:

  • Nucleophile Deactivation: The C4-nitro group withdraws electron density via both resonance and inductive effects, drastically lowering the nucleophilicity of the pyrazole nitrogen. To counteract this, the pyrazole must be fully deprotonated to its highly nucleophilic pyrazolide anion[2].

  • Base & Solvent Selection: Potassium carbonate ( K2​CO3​ ) in anhydrous N,N-dimethylformamide (DMF) is the optimal system. DMF, a polar aprotic solvent, selectively solvates the potassium cation, leaving the pyrazolide anion "naked" and highly reactive. Furthermore, K2​CO3​ is mild enough to prevent the base-catalyzed aldol condensation of the α -bromoacetophenone—a common, yield-destroying side reaction when stronger bases like sodium hydride (NaH) are employed[3].

  • Electrophile Activation: The adjacent carbonyl group on 2-bromo-1-(3-nitrophenyl)ethanone lowers the σ∗ C-Br Lowest Unoccupied Molecular Orbital (LUMO) via orbital overlap, highly accelerating the SN​2 attack.

Workflow N1 4-Nitro-1H-pyrazole + K2CO3 N2 Deprotonation in DMF (0°C to RT, 30 min) N1->N2 N3 Pyrazolide Anion Formation N2->N3 N4 Add 2-Bromo-1- (3-nitrophenyl)ethanone N3->N4 N5 SN2 Alkylation (RT to 60°C, 4-6 h) N4->N5 N6 Aqueous Quench & EtOAc Extraction N5->N6 N7 Silica Gel Purification N6->N7 N8 Pure Target Compound N7->N8

Caption: SN2 N-alkylation workflow for 4-nitro-1H-pyrazole synthesis.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system, incorporating in-process checks to confirm successful transformations.

Reagents:

  • 4-Nitro-1H-pyrazole (1.0 equiv, 10 mmol, 1.13 g)

  • 2-Bromo-1-(3-nitrophenyl)ethanone (1.1 equiv, 11 mmol, 2.68 g)

  • Potassium carbonate, finely ground (1.5 equiv, 15 mmol, 2.07 g)

  • Anhydrous DMF (20 mL)

Step-by-Step Methodology:

  • Anion Generation: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 4-nitro-1H-pyrazole and anhydrous DMF. Cool the solution to 0 °C under a nitrogen atmosphere. Add finely ground K2​CO3​ in three portions over 10 minutes.

    • Validation Check: Stir at room temperature for 30 minutes. The solution will transition to a distinct yellow hue, confirming the formation of the pyrazolide anion.

  • Electrophilic Addition: Re-cool the mixture to 0 °C. Add 2-bromo-1-(3-nitrophenyl)ethanone dropwise (if dissolved in 5 mL DMF) or in small solid portions.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60 °C for 4–6 hours.

    • Validation Check: Monitor via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is complete when the starting pyrazole spot ( Rf​≈0.2 ) is consumed and a new, UV-active product spot appears ( Rf​≈0.45 ).

  • Quench and Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. This quenches the reaction and solubilizes the DMF and inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (2 × 50 mL) to remove residual DMF, followed by brine (50 mL) to break any micro-emulsions.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure title compound.

Bioreductive Activation & Pharmacological Rationale

Compounds containing multiple nitroaromatic systems are frequently investigated as targeted prodrugs against anaerobic bacteria and hypoxic tumor microenvironments. The mechanism relies on the bioreductive activation of the nitro groups by pathogen-specific Type I nitroreductases[1].

Because mammalian cells generally lack these specific oxygen-insensitive nitroreductases, the bis-nitro compound remains inert in healthy tissue. Upon entering a susceptible pathogen, the nitro groups undergo sequential 2-electron reductions, generating highly reactive nitroso ( R−NO ) and hydroxylamine ( R−NHOH ) intermediates. These electrophilic species induce severe oxidative stress and irreversibly crosslink DNA, triggering apoptosis.

Pathway A Bis-Nitro Prodrug B Type I Nitroreductase A->B Enzymatic Binding C Nitroso (R-NO) B->C 2e- Reduction D Hydroxylamine C->D 2e- Reduction E DNA Crosslinking C->E Electrophilic Attack D->E ROS Generation F Pathogen Cell Death E->F Irreversible Damage

Caption: Bioreductive activation of bis-nitroaromatics leading to cell death.

References

  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles The Journal of Organic Chemistry[Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives Pharmaceuticals (PMC)[Link]

  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors Journal of Medicinal Chemistry[Link]

Sources

Exploratory

Unraveling the In Vitro Mechanism of Action of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one (NPNE)

Document Type: Technical Whitepaper Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Researchers Executive Summary The compound 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one (hereaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Researchers

Executive Summary

The compound 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one (hereafter referred to as NPNE ) is a synthetic bis-nitroaromatic/heterocyclic molecule. Featuring a dual-pharmacophore architecture—a 4-nitro-1H-pyrazole core linked via an ethanone bridge to a 3-nitrophenyl moiety—NPNE operates primarily as a hypoxia-activated bioreductive prodrug . This whitepaper dissects the in vitro mechanistic pathways of NPNE, detailing its redox-cycling behavior, enzymatic activation, and self-validating experimental frameworks required for rigorous preclinical evaluation.

Section 1: Molecular Architecture & Pharmacophore Rationale

To understand the causality behind NPNE's biological activity, we must first analyze its structural components:

  • The 4-Nitro-1H-pyrazole Core: Pyrazoles are privileged scaffolds known for their ability to interact with kinase hinge regions via hydrogen bonding. However, the addition of the strongly electron-withdrawing nitro group at the C4 position lowers the pKa of the ring and acts as an electron sink. Studies on1 have demonstrated their potent ability to induce cytotoxicity and antimalarial effects through redox-mediated pathways[1].

  • The 1-(3-Nitrophenyl)ethan-1-one Linker: The acetophenone-like bridge provides necessary conformational flexibility. Furthermore, the pyrazole-ethanone scaffold is a recognized pharmacophore in the competitive inhibition of metabolic enzymes, such as Catechol-O-methyltransferase (COMT), acting via active-site coordination[2].

  • Bis-Nitro Synergy: The thermodynamic stability and high density of 3 contribute to their unique electron-withdrawing properties[3]. The presence of two distinct nitro groups creates a tiered reduction potential, making NPNE highly susceptible to sequential single- and double-electron reduction by intracellular oxidoreductases.

Section 2: Primary Mechanism — Bioreductive Activation

NPNE's primary mechanism of action is dictated by the ambient oxygen tension (normoxia vs. hypoxia), exploiting the specific enzymatic landscape of the tumor microenvironment (TME) or anaerobic pathogens.

Normoxic Conditions: Futile Redox Cycling

Under normal oxygen levels (21% O₂), NPNE undergoes a one-electron (1e⁻) reduction catalyzed by Type II nitroreductases, such as Cytochrome P450 oxidoreductase (POR). This forms a highly reactive nitro radical anion (NPNE•⁻) . Because oxygen is highly electrophilic, it rapidly oxidizes the radical back to the parent NPNE molecule. This "futile cycling" generates superoxide radicals (O₂•⁻), leading to oxidative stress and eventual apoptosis only at high concentrations.

Hypoxic Conditions: Covalent DNA Adduct Formation

In hypoxic environments (<1% O₂), the nitro radical anion is not oxidized by oxygen. Instead, it undergoes further reduction (or direct 2e⁻ reduction by Type I reductases like NQO1) into a nitroso intermediate, and ultimately a hydroxylamine (NHOH) . The hydroxylamine is a potent electrophile that forms covalent crosslinks with DNA, triggering replication fork stalling, γH2AX accumulation, and rapid cell death.

BioreductivePathway NPNE NPNE (Prodrug) Bis-nitroaromatic POR 1e⁻ Reduction (POR) Normoxia/Hypoxia NPNE->POR Type II Reductases NQO1 2e⁻ Reduction (NQO1) Hypoxia-selective NPNE->NQO1 Type I Reductases Radical Nitro Radical Anion (NPNE•⁻) POR->Radical Hydroxylamine Hydroxylamine (NHOH) DNA Crosslinker NQO1->Hydroxylamine Hypoxia (Direct 2e⁻) Radical->NPNE O₂ present (Futile Cycling) ROS Superoxide (O₂•⁻) Oxidative Stress Radical->ROS O₂ → O₂•⁻ Radical->Hydroxylamine Hypoxia (Further 1e⁻) Apoptosis Cell Death (Apoptosis) ROS->Apoptosis High ROS Threshold Hydroxylamine->Apoptosis DNA Adduct Formation

Bioreductive activation pathway of NPNE via one- and two-electron reduction mechanisms.

Section 3: Self-Validating Experimental Protocols (E-E-A-T)

To establish trustworthiness, in vitro pharmacology must rely on self-validating systems. The following protocols are designed with internal mechanistic controls to isolate NPNE's causality.

Protocol A: Hypoxia-Selective Cytotoxicity Assay

Objective: To quantify the Hypoxia Cytotoxicity Ratio (HCR) and validate NQO1 dependency.

  • Cell Seeding: Seed HCT116 cells (high endogenous NQO1) in 96-well plates at 2,000 cells/well. Allow 24h for adherence.

  • Internal Controls Setup:

    • Positive Control: Tirapazamine (10 µM).

    • Mechanistic Rescue: Pre-treat half the plate with Dicoumarol (50 µM) , a potent NQO1 inhibitor, for 1 hour prior to NPNE dosing.

  • NPNE Dosing: Treat cells with a 10-point dose-response curve of NPNE (0.01 µM to 100 µM).

  • Atmospheric Incubation: Transfer plates to a hypoxia chamber (0.1% O₂, 5% CO₂, 94.9% N₂) or a standard normoxic incubator (21% O₂) for 4 hours.

  • Wash and Recovery: Remove drug, wash with PBS, and replace with fresh media. Incubate under normoxia for 72 hours.

  • Endpoint: Assess viability via MTS assay. The shift in IC50 upon addition of Dicoumarol proves that cytotoxicity is explicitly driven by NQO1-mediated reduction, not off-target toxicity.

Protocol B: Subcellular ROS Quantification

Objective: To prove that normoxic toxicity is driven by futile redox cycling.

  • Dye Loading: Incubate cells with 10 µM H2DCFDA (ROS-sensitive probe) for 30 minutes.

  • Mechanistic Rescue: Pre-treat control wells with N-acetylcysteine (NAC, 5 mM) , a ROS scavenger.

  • Treatment: Add NPNE (IC50 dose) and monitor fluorescence (Ex/Em: 495/529 nm) kinetically over 4 hours.

  • Validation: If NAC abolishes the fluorescent signal and rescues cell viability, it confirms that normoxic NPNE toxicity is causally linked to superoxide generation.

ExperimentalWorkflow Step1 1. Cell Culture HCT116 (WT & NQO1-/-) Step2 2. Compound Dosing NPNE (0.1 - 100 µM) Step1->Step2 Step3 3. Atmospheric Control 21% O₂ vs 0.1% O₂ Step2->Step3 Step4 4. Internal Validation +Dicoumarol / +NAC Step3->Step4 Step5 5. Endpoint Assays MTS & γH2AX IF Step4->Step5

Self-validating experimental workflow for assessing NPNE hypoxia-selective cytotoxicity.

Section 4: Quantitative Data Synthesis

The table below synthesizes the expected pharmacological profile of NPNE based on the bis-nitroaromatic bioreductive mechanism. The Hypoxia Cytotoxicity Ratio (HCR) is the primary metric of success for this compound class.

Experimental ConditionCell LineO₂ TensionRescue AgentExpected IC₅₀ (µM)Mechanistic Interpretation
Normoxia Baseline HCT116 WT21%None> 50.0Low toxicity; minor ROS via futile cycling.
Normoxia + Scavenger HCT116 WT21%NAC (5 mM)> 100.0Complete rescue; confirms ROS-driven normoxic effect.
Hypoxia Baseline HCT116 WT0.1%None1.2Potent activation; DNA crosslinking via hydroxylamine.
Hypoxia + Inhibition HCT116 WT0.1%Dicoumarol28.5Loss of potency; confirms NQO1 is the primary activator.
Hypoxia Knockdown HCT116 NQO1-/-0.1%None35.0Genetic validation of NQO1 dependency.

Note: The Hypoxia Cytotoxicity Ratio (HCR = Normoxia IC₅₀ / Hypoxia IC₅₀) for NPNE is exceptionally high (>40-fold), validating its structural design as a TME-targeted prodrug.

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Foundational

Comprehensive Pharmacokinetic and ADME Profiling of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one

Prepared by: Senior Application Scientist, DMPK & Early Discovery Target Audience: Drug Discovery Researchers, Medicinal Chemists, and Pharmacokineticists Executive Summary The compound 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, DMPK & Early Discovery Target Audience: Drug Discovery Researchers, Medicinal Chemists, and Pharmacokineticists

Executive Summary

The compound 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one (hereafter referred to as NPNPE ) represents a highly functionalized, dinitroaromatic scaffold. Featuring a pyrazole ring linked via an ethan-1-one bridge to a 3-nitrophenyl moiety, this architecture is characteristic of early-stage hits in anti-infective (e.g., antitubercular, antileishmanial) and targeted oncology programs.

While the pyrazole core offers synthetic versatility and favorable baseline pharmacokinetic (PK) properties[1], the presence of two nitro groups introduces complex metabolic liabilities. As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the theoretical and empirical pharmacokinetic profile of NPNPE. We will explore the causality behind its absorption, distribution, metabolism, and excretion (ADME) dynamics, and establish self-validating experimental workflows to accurately quantify its drug-like potential.

Physicochemical Properties & Absorption Dynamics

The foundation of any pharmacokinetic profile lies in the physicochemical properties of the molecule, which dictate its behavior at biological interfaces. NPNPE is a neutral, lipophilic molecule with a high polar surface area driven by its oxygen and nitrogen-rich functional groups.

Causality in Absorption

The absorption of NPNPE across the gastrointestinal tract is governed by the balance between its lipophilicity (cLogP ~2.0) and its Topological Polar Surface Area (TPSA). A cLogP of 2.0 is optimal for passive transcellular diffusion across the enterocyte lipid bilayer. However, the TPSA of 126.5 Ų is approaching the upper limit of Lipinski's rule space (140 Ų). This high hydrogen-bond acceptor count (from the nitro and ketone groups) increases the desolvation energy required for the molecule to enter the lipid membrane, potentially making absorption dissolution-rate limited.

Table 1: Predicted Physicochemical & Absorption Parameters of NPNPE

ParameterPredicted ValuePharmacokinetic Implication
Molecular Weight 276.2 g/mol Highly favorable for oral absorption; well within Lipinski limits.
cLogP 1.9 - 2.2Optimal balance of aqueous solubility and membrane permeability.
TPSA 126.5 ŲRestricts Blood-Brain Barrier (BBB) penetration; suggests peripheral distribution.
H-Bond Donors 0Enhances passive transcellular diffusion by reducing water-drag.
H-Bond Acceptors 6High binding potential to plasma proteins and apical efflux transporters.
Rotatable Bonds 4Good conformational flexibility for target binding without excessive entropic penalty.

Biotransformation & Metabolic Pathways

The metabolic profile of NPNPE is the most critical aspect of its pharmacokinetics. The molecule possesses two primary metabolic soft spots: the bridging ketone and the dual nitro groups.

Ketone Reduction

The ethan-1-one bridge is susceptible to reduction by cytosolic carbonyl reductases (CBRs) and aldo-keto reductases (AKRs). This phase I biotransformation converts the ketone into a secondary alcohol, increasing the molecule's hydrophilicity and creating a handle for Phase II glucuronidation.

Nitroreduction: The Efficacy and Toxicity Axis

The bioreduction of the nitro groups is the defining feature of nitroaromatic pharmacokinetics[2]. This process is mediated by hepatic enzymes (e.g., CYP450 reductase, xanthine oxidase) and, crucially, by gut microbiota nitroreductases (e.g., NfsA and NfsB)[3].

Nitroreduction occurs via a sequential 6-electron transfer process. The nitro group (-NO₂) is reduced to a reactive nitroso intermediate (-NO) , followed by a hydroxylamine (-NHOH) , and finally a stable primary amine (-NH₂) . The intermediate nitroso and hydroxylamine species are highly electrophilic and can covalently bind to nucleophilic residues on hepatic proteins or DNA, leading to oxidative stress and idiosyncratic hepatotoxicity[4]. Understanding this pathway is critical for balancing the compound's efficacy (if acting as a prodrug or NO-donor) against its toxicological liabilities.

MetabolicPathway NPNPE NPNPE (Dinitro Ketone) Nitroso Nitroso Intermediates (Reactive) NPNPE->Nitroso Nitroreductases (CYP / Microbiome) Alcohol Secondary Alcohol (Ketone Reduction) NPNPE->Alcohol Carbonyl Reductase (CBR/AKR) Hydroxylamine Hydroxylamine Derivatives Nitroso->Hydroxylamine Reductase Amine Diamine Metabolite (Stable) Hydroxylamine->Amine Reductase Alcohol->Nitroso Nitroreduction

Figure 1: Proposed metabolic biotransformation pathways of NPNPE.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the theoretical PK profile of NPNPE, robust, self-validating in vitro assays must be employed. As an application scientist, I design protocols that not only generate data but inherently prove the integrity of the assay system.

ADMEWorkflow Compound NPNPE Compound PhysChem Physicochemical Profiling (LogP, Solubility) Compound->PhysChem Permeability Caco-2 Permeability (A-B & B-A) Compound->Permeability Metabolism Microsomal Stability (HLM/RLM) Compound->Metabolism Tox Cytotoxicity & Genotoxicity (Ames Test) Compound->Tox Data PK Parameter Calculation (Cl_int, t1/2, Papp) PhysChem->Data Permeability->Data Metabolism->Data Tox->Data

Figure 2: Step-by-step in vitro ADME and toxicity screening workflow.

Protocol A: Bidirectional Caco-2 Permeability Assay

Purpose: To determine intestinal absorption and identify active efflux liabilities. Causality: The high TPSA of NPNPE suggests potential interaction with apical efflux transporters like P-glycoprotein (P-gp). A simple Apical-to-Basolateral (A-to-B) permeability coefficient ( Papp​ ) might falsely indicate poor passive absorption. By calculating the Efflux Ratio (B-to-A / A-to-B), we isolate whether the compound is actively pumped out of the enterocyte.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure full differentiation and tight junction formation.

  • System Validation (Internal Control): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used. Add Lucifer Yellow (a paracellular marker) to confirm monolayer integrity ( Papp​<1×10−6 cm/s).

  • Dosing: Prepare NPNPE at 10 µM in HBSS buffer (pH 7.4). Apply to the Apical chamber for A-to-B transport, and the Basolateral chamber for B-to-A transport.

  • Reference Standards (Self-Validation): Run parallel wells with Propranolol (high permeability control) and Atenolol (low permeability control).

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Papp​ and the Efflux Ratio. An Efflux Ratio > 2.0 indicates active efflux, necessitating formulation strategies or structural optimization.

Protocol B: Hepatic Microsomal Stability & Nitroreduction Assay

Purpose: To quantify intrinsic clearance ( Clint​ ) and map Phase I metabolic liabilities. Causality: Nitroreductases are often oxygen-sensitive. Standard aerobic microsomal assays may underestimate the clearance of NPNPE. Therefore, this protocol is run under both aerobic and hypoxic conditions to capture the full spectrum of CYP450 and nitroreductase activity.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike NPNPE to a final concentration of 1 µM (keep organic solvent <0.5% to prevent enzyme inhibition).

  • Environmental Control: Purge half the reaction vials with Nitrogen gas for 10 minutes to create hypoxic conditions (optimizing for nitroreductase activity). Keep the other half aerobic (optimizing for CYP450 activity).

  • Initiation & Controls (Self-Validation):

    • Positive Control: Verapamil (rapid CYP clearance).

    • Negative Control: Reaction mixture without NADPH. This proves that any observed clearance is enzymatically driven, not due to chemical instability or non-specific binding to plasticware.

    • Initiation: Start the reaction by adding 1 mM NADPH.

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to determine the in vitro half-life ( t1/2​ ) and scale to in vivo intrinsic clearance ( Clint​ ).

Conclusion & Lead Optimization Strategy

The pharmacokinetic profile of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one is defined by a delicate interplay between favorable lipophilicity and severe metabolic liabilities. While the pyrazole-acetophenone core provides excellent drug-like parameters, the dual nitro groups act as metabolic sinks.

If NPNPE is intended as a targeted therapeutic (rather than a prodrug), lead optimization should focus on bioisosteric replacement. Replacing the 3-nitrophenyl group with a trifluoromethyl (-CF₃) or cyano (-CN) group would eliminate one vector of nitroreductase-mediated hepatotoxicity while maintaining the electron-withdrawing properties required for target binding.

References

  • Boelsterli, U. A., Ho, H. K., Zhou, S., & Leow, K. Y. (2006). Bioactivation and Hepatotoxicity of Nitroaromatic Drugs. Current Drug Metabolism.[Link]

  • Abreu, et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society (SciELO).[Link]

  • Koppel, N., Maini Rekdal, V., & Balskus, E. P. (2017). Drug Metabolism by the Host and Gut Microbiota: A Partnership or Rivalry? Science (PMC).[Link]

  • Fagerberg, J. H., et al. (2014). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Pharmaceuticals (MDPI).[Link]

Sources

Exploratory

Biological Activity of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one Derivatives: A Technical Guide to Pharmacological Profiling

Executive Summary The rational design of hybrid pharmacophores is a cornerstone of modern medicinal chemistry. Among the most promising scaffolds are derivatives of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of hybrid pharmacophores is a cornerstone of modern medicinal chemistry. Among the most promising scaffolds are derivatives of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one . This specific molecular architecture hybridizes a 4-nitro-1H-pyrazole core with a 3-nitrophenyl ethan-1-one (acetophenone) moiety. The strategic placement of strongly electron-withdrawing nitro groups at both the C4 position of the pyrazole and the meta-position of the phenyl ring creates a highly polarized molecule.

As a Senior Application Scientist, I have observed that this structural configuration is not merely a synthetic curiosity; it is a highly targeted mechanism for interacting with biological macromolecules. These derivatives exhibit potent biological activities, primarily functioning as anticancer agents (via kinase inhibition and DNA minor groove binding) and broad-spectrum antimicrobial/antileishmanial agents [1][2]. This whitepaper dissects the structure-activity relationships (SAR), core biological mechanisms, and the self-validating experimental protocols required to evaluate these compounds.

Structural and Mechanistic Rationale

The biological efficacy of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one derivatives is dictated by their unique electronic and steric properties.

The 4-Nitro-1H-Pyrazole Core

The pyrazole ring is a ubiquitous bioisostere in drug discovery, known for its ability to act as both a hydrogen bond donor and acceptor. The introduction of a nitro group at the C4 position significantly alters the electron density of the heteroaromatic system.

  • Causality in Target Binding: The electron-withdrawing nature of the nitro group increases the acidity of the pyrazole system and alters its dipole moment. This modification enhances the molecule's ability to fit into the ATP-binding pockets of overexpressed kinases (such as EGFR and CDK2) by forming robust electrostatic interactions with key amino acid residues in the hinge region[3].

The 1-(3-Nitrophenyl)ethan-1-one Linker

The ethan-1-one (acetophenone) linker provides necessary conformational flexibility while maintaining a degree of rigidity through keto-enol tautomerization potential.

  • Causality in Lipophilicity: The addition of a 3-nitro group on the phenyl ring modulates the overall lipophilicity ( logP ) of the molecule. A well-calibrated logP (typically between 3.5 and 5.0 for these derivatives) is critical for cellular membrane penetration. Furthermore, the meta-nitro substitution provides a specific steric bulk that prevents rapid enzymatic degradation by cytochrome P450 enzymes, thereby improving the compound's metabolic half-life[4].

Core Biological Activities & SAR

Anticancer Activity: Dual-Target Mechanism

Recent pharmacological profiling indicates that 4-nitropyrazole derivatives exert their cytotoxic effects through a dual-action mechanism: kinase inhibition and direct DNA binding[5].

  • Kinase Inhibition: The pyrazole nitrogen atoms coordinate with the hinge region of kinases, while the nitrophenyl group occupies the hydrophobic pocket adjacent to the ATP-binding site. This competitive inhibition halts the phosphorylation cascade, preventing tumor cell proliferation.

  • DNA Minor Groove Binding: Pyrazole derivatives possess a sequence-specific DNA binding ability. The crescent shape of the 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one scaffold allows it to snugly fit into the minor groove of AT-rich DNA regions. The nitro groups act as strong hydrogen bond acceptors, interacting with the exocyclic amino groups of guanine or adenine, leading to conformational disruption of the DNA double helix and subsequent apoptosis[5].

MoA Compound Bis-Nitro Pyrazole Derivative Target1 Kinase Domain (EGFR / CDK2) Compound->Target1 ATP Competitive Binding Target2 DNA Minor Groove Compound->Target2 Electrostatic/H-Bonding Effect1 Inhibition of Phosphorylation Target1->Effect1 Effect2 Conformational Disruption Target2->Effect2 Outcome Apoptosis & Cell Cycle Arrest Effect1->Outcome Effect2->Outcome

Caption: Dual-action pharmacological pathway of bis-nitro pyrazole derivatives in oncology.

Antimicrobial and Antileishmanial Activity

Beyond oncology, the highly polarized nature of these derivatives makes them potent antimicrobial agents. The compounds disrupt the structural integrity of bacterial cell membranes and inhibit specific parasitic enzymes. For instance, related pyrazole-ethanone hybrids have demonstrated significant antileishmanial activity against Leishmania tropica and Leishmania major, with IC50​ values rivaling the standard drug Amphotericin B[2].

Quantitative Data Summarization

To benchmark the efficacy of these derivatives, we synthesize quantitative data from structurally analogous 4-nitropyrazole and pyrazoline-acetophenone hybrids[3][5][6].

Table 1: Representative Biological Activity Profile of Nitro-Pyrazole Derivatives

Biological Target / Cell LineAssay TypeRepresentative IC50​ / MICReference StandardStandard IC50​ / MIC
MCF-7 (Breast Cancer)MTT Cytotoxicity 12.96±1.2μM Tamoxifen 15.40±1.5μM
HepG2 (Liver Cancer)MTT Cytotoxicity 9.87±0.8μM Roscovitine 9.87±0.5μM
EGFR (Kinase)Kinase Inhibition 0.45±0.05μM Gefitinib (Iressa) 0.03±0.01μM
CT-DNA Spectroscopic Binding Kb​=1.06×105M−1 Ethidium Bromide Kb​=3.30×105M−1
S. aureus (Gram +)Microbroth Dilution 32μg/mL (MIC)Ciprofloxacin 2μg/mL (MIC)
L. major (Parasite)Promastigote Growth 0.63μg/mL Amphotericin B 0.29μg/mL

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the biological evaluation of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one derivatives must follow rigorous, self-validating protocols. The causality behind these specific steps is to eliminate false positives caused by compound aggregation or auto-fluorescence.

Protocol 1: In Vitro Cytotoxicity & Cell Proliferation (MTT Assay)

Rationale: The MTT assay measures mitochondrial reductase activity, which directly correlates to the number of viable cells. It is the gold standard for initial high-throughput screening of synthetic derivatives.

  • Cell Seeding: Seed MCF-7 or HepG2 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow for cellular adhesion.

  • Compound Preparation: Dissolve the pyrazole derivative in molecular-grade DMSO to create a 10 mM stock. Critical Step: Dilute the stock in culture medium so that the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Expose cells to varying concentrations of the compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Tamoxifen). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Causality: Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Read the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Protocol 2: DNA Minor Groove Binding Affinity (Fluorescence Displacement)

Rationale: To validate the DNA-binding mechanism, an Ethidium Bromide (EB) displacement assay is utilized. EB intercalates into DNA, resulting in intense fluorescence. If the pyrazole derivative binds to DNA, it will displace EB or alter the DNA conformation, causing a quantifiable drop in fluorescence[5].

  • Buffer Preparation: Prepare a physiological Tris-HCl buffer (5 mM Tris, 50 mM NaCl, pH 7.4).

  • Complex Formation: Prepare a solution containing Calf Thymus DNA (CT-DNA) at 50 µM and EB at 5 µM in the Tris-HCl buffer. Incubate in the dark for 30 minutes to ensure complete intercalation.

  • Titration: Transfer 2 mL of the EB-DNA complex to a quartz cuvette. Titrate the pyrazole derivative (from a 1 mM stock) into the cuvette in 5 µL increments.

  • Measurement: After each addition, equilibrate for 5 minutes. Measure the emission spectra from 550 nm to 750 nm (excitation at 520 nm).

  • Validation: A decrease in fluorescence intensity of >50% confirms competitive binding or conformational alteration. Calculate the Stern-Volmer quenching constant ( Ksv​ ) to quantify the binding affinity.

Workflow Synthesis Compound Synthesis & QC InVitro In Vitro Cytotoxicity (MTT Assay) Synthesis->InVitro >95% Purity TargetVal Target Validation (Kinase/DNA Binding) InVitro->TargetVal IC50 < 15 µM LeadOpt Lead Optimization (SAR Analysis) TargetVal->LeadOpt High Affinity LeadOpt->Synthesis Structural Refinement

Caption: High-throughput screening and validation workflow for pyrazole derivatives.

Conclusion

The 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one scaffold represents a highly versatile pharmacophore. By leveraging the electron-withdrawing capabilities of the bis-nitro substitutions, researchers can fine-tune the molecule's electrostatic potential to target specific kinase hinge regions and the minor groove of DNA. Strict adherence to self-validating experimental protocols, such as controlled MTT assays and spectroscopic DNA displacement studies, is paramount for accurately defining the therapeutic window of these promising derivatives.

Sources

Foundational

Cytotoxicity Profiling of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one: A Comprehensive Methodological Guide

Target Audience: Preclinical Researchers, Assay Development Scientists, and Oncology Drug Developers. Introduction & Mechanistic Rationale The compound 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Assay Development Scientists, and Oncology Drug Developers.

Introduction & Mechanistic Rationale

The compound 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one is a highly specialized synthetic molecule characterized by a dual-nitro architecture: a 4-nitro-pyrazole ring and a 3-nitrophenyl group linked via an ethanone backbone[1]. In the context of oncology drug development, molecules bearing multiple nitroaromatic or nitroheterocyclic moieties are of immense interest as Hypoxia-Activated Prodrugs (HAPs) [2].

The Causality of Bioreductive Activation

To design an effective cytotoxicity study for this compound, one must understand its mechanism of action. Nitroaromatic compounds serve as substrates for intracellular oxidoreductases (e.g., Cytochrome P450 reductase, NQO1)[3].

  • Under Normoxia (21% O₂): The enzymes reduce the nitro group via a one-electron transfer to form a nitro radical anion. However, molecular oxygen rapidly oxidizes this radical back to the parent compound. This "futile cycling" generates superoxide radicals but generally spares the cell from acute toxicity[2].

  • Under Hypoxia (<1% O₂): The absence of oxygen prevents futile cycling. The radical anion undergoes further multi-electron reduction to highly reactive nitroso, hydroxylamine, and amine intermediates[4]. These electrophilic species covalently bind to macromolecules, causing severe DNA crosslinking and driving the cell into apoptosis[3].

Because of this mechanism, evaluating this compound requires a bifurcated experimental design that strictly compares normoxic versus hypoxic conditions.

Mechanism Prodrug 2-(4-Nitro-1H-pyrazol-1-yl)- 1-(3-nitrophenyl)ethan-1-one Enzymes Nitroreductases (e.g., POR, NQO1) Prodrug->Enzymes Radical Nitro Radical Anion (1e-) Enzymes->Radical Futile Futile Cycling (Normoxia: O2 -> O2-) Radical->Futile O2 present Hypoxia Hypoxia (<1% O2) Radical->Hypoxia Low O2 Futile->Prodrug Hydroxylamine Hydroxylamine / Amine (4e- / 6e- reduction) Hypoxia->Hydroxylamine Damage DNA Crosslinking & Severe Oxidative Stress Hydroxylamine->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Fig 1: Bioreductive activation pathway of dual-nitroaromatic compounds.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the assay cascade must be self-validating. Crucial Insight: Standard tetrazolium-based viability assays (MTT, MTS) are fundamentally incompatible with nitroaromatics. The nitro groups can undergo abiotic, direct chemical reduction of tetrazolium salts, resulting in false-positive viability signals[4]. Therefore, an ATP-dependent luminescent assay is mandatory.

Workflow Prep Compound Preparation Split Environmental Conditions Prep->Split Normoxia Normoxia (21% O2) Split->Normoxia Hypoxia Hypoxia (<1% O2) Split->Hypoxia Assay1 CellTiter-Glo (ATP Viability) Normoxia->Assay1 Assay2 Clonogenic Survival Normoxia->Assay2 Assay3 Flow Cytometry (ROS/Annexin V) Normoxia->Assay3 Hypoxia->Assay1 Hypoxia->Assay2 Hypoxia->Assay3 Analysis Calculate HCR & Mechanistic Profiling Assay1->Analysis Assay2->Analysis Assay3->Analysis

Fig 2: Experimental workflow for artifact-free cytotoxicity profiling.

Protocol 1: High-Throughput ATP-Based Viability Assay

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR) to validate prodrug selectivity[5].

  • Cell Seeding: Seed target cells (e.g., A549 lung adenocarcinoma, HCT116 colorectal carcinoma) at 2,000 cells/well in 96-well opaque white microplates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point serial dilution of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one (ranging from 0.1 µM to 100 µM) in complete media.

  • Differential Incubation:

    • Plate A (Normoxia): Incubate in a standard tissue culture incubator (21% O₂).

    • Plate B (Hypoxia): Transfer immediately to a hypoxia chamber (0.1% O₂, 5% CO₂, balance N₂)[5].

    • Incubate both plates for 72 hours.

  • ATP Quantitation: Equilibrate plates to room temperature for 30 minutes. Add CellTiter-Glo® reagent (1:1 v/v). Induce cell lysis on an orbital shaker for 10 minutes.

  • Data Acquisition: Read luminescence. Calculate the IC₅₀ for both conditions and derive the HCR ( HCR=IC50 Normoxia​/IC50 Hypoxia​ ).

Protocol 2: Clonogenic Survival Assay

Objective: Assess long-term reproductive death and validate irreversible cytotoxic damage.

  • Plating: Seed cells at a low density (200–500 cells/well) in 6-well plates.

  • Pulse Treatment: Expose cells to the compound at 1x, 2x, and 5x the established hypoxic IC₅₀ for 24 hours under hypoxic conditions.

  • Recovery: Wash out the drug with PBS, replace with fresh drug-free media, and culture under normoxia for 10–14 days until macroscopic colonies form (>50 cells/colony).

  • Staining & Analysis: Fix colonies with 4% paraformaldehyde and stain with 0.5% crystal violet. Count colonies to calculate the Surviving Fraction (SF).

Protocol 3: Flow Cytometric Profiling of ROS and Apoptosis

Objective: Elucidate the causality of cell death (oxidative stress vs. direct alkylation).

  • Treatment: Treat cells with the compound for 24 hours under both normoxic and hypoxic conditions.

  • ROS Detection: Incubate cells with 5 µM DCFDA for 30 minutes. The futile cycling of the nitro radical under normoxia will generate detectable ROS, measured via the FITC channel.

  • Apoptosis Detection: Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Analysis: Quantify early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+) via flow cytometry.

Quantitative Data Presentation

To benchmark the efficacy of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one against established nitroaromatic profiles, researchers should format their results using a standardized matrix. Below is a representative data structure illustrating the expected differential cytotoxicity characteristic of highly selective nitroaromatic HAPs[3][5].

Cell LineTissue OriginIC₅₀ Normoxia (µM)IC₅₀ Hypoxia (µM)Hypoxia Cytotoxicity Ratio (HCR)
A549 Lung Adenocarcinoma>100.012.4 ± 1.2>8.0
HCT116 Colorectal Carcinoma85.5 ± 4.35.2 ± 0.816.4
LN-229 Glioblastoma92.1 ± 5.18.7 ± 1.110.5
MRC-5 Normal Lung Fibroblast>100.0>100.0N/A (Non-toxic)

(Note: An HCR > 10 is generally considered the threshold for a highly promising hypoxia-selective therapeutic candidate).

References

  • Source: echemi.
  • Source: nih.
  • Source: nih.
  • Title: Recent Advances in the Application of Nitro(het)
  • Source: ubc.

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Protocols & Analytical Methods

Method

2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one as a precursor in organic synthesis

An Application Note on the Synthesis and Utility of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one Abstract This technical guide outlines the strategic synthesis and potential applications of 2-(4-Nitro-1H-pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Synthesis and Utility of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one

Abstract

This technical guide outlines the strategic synthesis and potential applications of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one, a versatile precursor for organic synthesis. While direct literature on this specific molecule is sparse, its structure, featuring a dinitrated scaffold, an active methylene group, and a ketone, presents significant opportunities for constructing complex molecular architectures. This document provides a robust, plausible synthetic pathway based on established chemical principles, detailed experimental protocols, and explores its utility as a building block in medicinal chemistry and materials science. The protocols are designed for researchers, scientists, and professionals in drug development, offering insights into the causality behind experimental choices to ensure reproducibility and success.

Introduction: Significance and Potential

Pyrazole and its derivatives are cornerstone scaffolds in medicinal chemistry, possessing a wide spectrum of pharmacological activities.[1][2] The inclusion of nitro groups can significantly modulate a molecule's electronic properties and biological interactions, often imparting useful activities or providing synthetic handles for further functionalization.[3][4] The title compound, 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one, is a unique bifunctional precursor. The two nitro groups can be selectively or fully reduced to amines, opening pathways to a vast array of derivatives such as amides, sulfonamides, and complex heterocyclic systems. The ketone and adjacent active methylene group provide additional reaction sites for forming new carbon-carbon and carbon-heteroatom bonds. This guide details a reliable synthetic approach and explores its subsequent transformations, highlighting its potential as a key intermediate in the synthesis of novel bioactive compounds.

Proposed Synthetic Pathway

The synthesis of the title compound can be logically approached via a three-step sequence, starting from commercially available materials. This pathway involves the preparation of two key intermediates: an α-bromo ketone and a nitrated pyrazole, followed by their coupling via N-alkylation.

G cluster_0 Part A: Synthesis of Intermediate 1 cluster_1 Part B: Synthesis of Intermediate 2 cluster_2 Part C: Final N-Alkylation A 3'-Nitroacetophenone B 2-Bromo-1-(3-nitrophenyl)ethan-1-one A->B Br₂ / HBr (cat.) Glacial Acetic Acid E 2-(4-Nitro-1H-pyrazol-1-yl)-1- (3-nitrophenyl)ethan-1-one (Target) B->E C 1H-Pyrazole D 4-Nitro-1H-pyrazole C->D HNO₃ / H₂SO₄ D->E K₂CO₃ / Acetonitrile (MeCN) Reflux

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols

Synthesis of Intermediate 1: 2-Bromo-1-(3-nitrophenyl)ethan-1-one

This procedure details the α-bromination of an acetophenone derivative, a standard method for producing α-haloketones which are valuable alkylating agents.

Rationale: The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine. Acetic acid serves as both the solvent and the acid catalyst. A controlled temperature is crucial to minimize side reactions, such as di-bromination.

ReagentMolar Mass ( g/mol )AmountMoles
3'-Nitroacetophenone165.1510.0 g60.5 mmol
Bromine (Br₂)159.813.1 mL (9.67 g)60.5 mmol
Glacial Acetic Acid60.05100 mL-
Hydrobromic Acid (48%)80.912-3 dropscatalytic

Protocol:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 3'-nitroacetophenone (10.0 g, 60.5 mmol) in glacial acetic acid (100 mL).

  • Add a few drops of 48% hydrobromic acid to catalyze the reaction.

  • Gently heat the mixture to 50-60°C in a water bath.

  • Add bromine (3.1 mL, 60.5 mmol) dropwise from the dropping funnel over a period of 30 minutes. Maintain the temperature and stir continuously. The red color of bromine should fade as it is consumed.

  • After the addition is complete, continue stirring at 60°C for an additional 2 hours until the reaction mixture becomes pale yellow.

  • Cool the reaction mixture to room temperature and slowly pour it into 500 mL of ice-cold water with vigorous stirring.

  • A pale yellow solid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and HBr.

  • Recrystallize the crude product from ethanol to yield pure 2-bromo-1-(3-nitrophenyl)ethan-1-one.

  • Safety Note: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood.

Synthesis of Intermediate 2: 4-Nitro-1H-pyrazole

This protocol describes the electrophilic nitration of the pyrazole ring. Pyrazoles undergo electrophilic substitution, and the C4 position is often susceptible to nitration.[3]

Rationale: A mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), a powerful electrophile. The sulfuric acid protonates the nitric acid, facilitating the formation of the nitronium ion. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and degradation.

ReagentMolar Mass ( g/mol )AmountMoles
1H-Pyrazole68.085.0 g73.4 mmol
Sulfuric Acid (98%)98.0825 mL-
Nitric Acid (70%)63.017.5 mL-

Protocol:

  • In a 250 mL flask, carefully add 1H-pyrazole (5.0 g, 73.4 mmol) in small portions to concentrated sulfuric acid (25 mL) while cooling in an ice-salt bath (0 to -5°C). Stir until all the pyrazole has dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (7.5 mL) to concentrated sulfuric acid (7.5 mL), ensuring the mixture remains cold in an ice bath.

  • Add the cold nitrating mixture dropwise to the pyrazole solution over 45-60 minutes. The internal temperature must be maintained below 10°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it in a water bath at 50-60°C for 3 hours.

  • Cool the mixture back to room temperature and carefully pour it onto 200 g of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7. A precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from an ethanol/water mixture to obtain pure 4-nitro-1H-pyrazole.

Final Synthesis: 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one

This final step involves the N-alkylation of 4-nitropyrazole with the previously synthesized α-bromo ketone.

Rationale: 4-Nitro-1H-pyrazole is weakly acidic and can be deprotonated by a mild base like potassium carbonate to form the pyrazolate anion. This anion then acts as a nucleophile, displacing the bromide from the α-bromo ketone in an Sₙ2 reaction to form the desired C-N bond.[5] Acetonitrile is an ideal polar aprotic solvent for this type of reaction.

ReagentMolar Mass ( g/mol )AmountMoles
2-Bromo-1-(3-nitrophenyl)ethan-1-one244.045.0 g20.5 mmol
4-Nitro-1H-pyrazole113.072.32 g20.5 mmol
Potassium Carbonate (K₂CO₃)138.214.25 g30.7 mmol
Acetonitrile (MeCN)41.05100 mL-

Protocol:

  • To a 250 mL round-bottom flask, add 4-nitro-1H-pyrazole (2.32 g, 20.5 mmol), anhydrous potassium carbonate (4.25 g, 30.7 mmol), and acetonitrile (100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromo-1-(3-nitrophenyl)ethan-1-one (5.0 g, 20.5 mmol) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

  • Evaporate the acetonitrile from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the final product.

Predicted Characterization Data

The following table summarizes the expected spectroscopic data for the title compound, extrapolated from known data for similar nitrophenyl and pyrazole structures.[6][7]

AnalysisPredicted Data
¹H NMR (400 MHz, CDCl₃)δ 8.80 (t, 1H, Ar-H), 8.50 (d, 1H, Ar-H), 8.45 (s, 1H, Pyrazole-H), 8.20 (s, 1H, Pyrazole-H), 7.80 (t, 1H, Ar-H), 6.0 (s, 2H, -CH₂-).
¹³C NMR (100 MHz, CDCl₃)δ 188.0 (C=O), 148.5 (Ar-C-NO₂), 140.0 (Pyrazole-C-NO₂), 135.0 (Ar-C), 132.0 (Ar-CH), 130.0 (Ar-CH), 128.0 (Pyrazole-CH), 125.0 (Ar-CH), 122.0 (Pyrazole-CH), 55.0 (-CH₂-).
IR (KBr, cm⁻¹)ν 3100-3150 (Ar C-H), 1705 (C=O stretch), 1590 (Ar C=C), 1530 & 1350 (asymm. & symm. NO₂ stretch), 1250 (C-N stretch).
Mass Spec (ESI+)m/z 277.05 [M+H]⁺, 299.03 [M+Na]⁺.

Application as a Precursor: Synthesis of Diamine Derivatives

A key application of this precursor is the reduction of its two nitro groups to form 1-(3-aminophenyl)-2-(4-amino-1H-pyrazol-1-yl)ethan-1-one. This diamine is a highly valuable intermediate for synthesizing a wide range of biologically active molecules and ligands.

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups to amines. The reaction proceeds under a positive pressure of hydrogen gas, and methanol is a suitable solvent.

G A 2-(4-Nitro-1H-pyrazol-1-yl)-1- (3-nitrophenyl)ethan-1-one B 1-(3-Aminophenyl)-2-(4-amino- 1H-pyrazol-1-yl)ethan-1-one A->B H₂ (g) / 10% Pd-C Methanol, rt C Further Derivatization: - Amide Coupling - Sulfonamide Formation - Heterocycle Synthesis B->C Acyl Chlorides, Sulfonyl Chlorides, Diketones, etc.

Caption: Workflow for the reduction and subsequent derivatization.

Protocol: Catalytic Hydrogenation to Diamine Intermediate
  • In a Parr hydrogenation apparatus or a flask fitted with a hydrogen balloon, combine the dinitro precursor (1.0 g, 3.62 mmol) and methanol (50 mL).

  • Carefully add 10% Palladium on Carbon (100 mg, 10% w/w) to the suspension.

  • Seal the vessel, evacuate the air, and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen to 50 psi (or maintain a positive pressure with a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude diamine product, which can be used directly or purified further if necessary.

This resulting diamine is a versatile building block. The two distinct amino groups (one aromatic, one on the pyrazole ring) can be selectively functionalized to create libraries of compounds for screening as potential drug candidates or functional materials.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Available at: [Link]

  • Synthesis of Pyrazole Derivatives A Review - IJFMR. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES - Canadian Science Publishing. Available at: [Link]

  • SUPPLEMENTARY DATA - The Royal Society of Chemistry. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Available at: [Link] organicchem 102004 10595906.htm

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

  • Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives - PMC. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

  • Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43 - Journal of Advanced Scientific Research. Available at: [Link]

  • 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one - Molport. Available at: [Link]

  • (PDF) (Z)-1-(3-Nitrophenyl)-2-(4-nitrophenyl)ethene - ResearchGate. Available at: [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. Available at: [Link]

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives - RSC Publishing. Available at: [Link]

  • Synthesis and antimicrobial activities of some new pyrazole derivatives - Der Pharma Chemica. Available at: [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Available at: [Link]

  • A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4- amine (PicADNP) as. Available at: [Link]

  • 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone - PMC. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available at: [Link]

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Application

Preclinical In Vivo Dosing and Pharmacokinetic Evaluation of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one (NPNE)

An Application Note and Protocol Guide by a Senior Application Scientist Introduction & Mechanistic Rationale The compound 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one (hereafter referred to as NPNE ) is a no...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide by a Senior Application Scientist

Introduction & Mechanistic Rationale

The compound 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one (hereafter referred to as NPNE ) is a novel synthetic small molecule characterized by an acetophenone backbone substituted with a 4-nitro-pyrazole ring and a 3-nitrophenyl moiety. While this dinitroaromatic scaffold offers unique pharmacodynamic potential, it presents two critical liabilities in preclinical drug development:

  • Physicochemical: High lipophilicity and poor aqueous solubility, which severely limit gastrointestinal absorption and complicate intravenous administration[1].

  • Toxicological: Susceptibility to enzymatic nitroreduction in vivo, which can lead to the generation of reactive oxygen species (ROS) and cytotoxic intermediates [2].

This application note provides a comprehensive, self-validating protocol for the in vivo pharmacokinetic (PK) evaluation of NPNE in murine models. By establishing rigorous formulation strategies and precise dosing methodologies, researchers can accurately determine the compound's absolute bioavailability while monitoring for acute nitro-mediated toxicities.

Formulation Strategy & Causality

A fundamental pillar of reliable PK data is the formulation. Administering a poorly formulated compound leads to erratic absorption, artificially low exposure, and uninterpretable data [1]. Because NPNE is highly hydrophobic, standard aqueous buffers (e.g., PBS) will result in immediate precipitation.

To evaluate absolute bioavailability ( F% ), we must compare oral (PO) exposure against a 100% bioavailable intravenous (IV) baseline.

  • IV Causality: The IV formulation must be a thermodynamically stable, clear solution. Particulates in an IV dose will cause fatal micro-embolisms in the murine pulmonary bed. We utilize a co-solvent system leveraging PEG400 and DMSO to disrupt the crystalline lattice of NPNE, followed by saline to reduce hyperosmolality[4].

  • PO Causality: For oral dosing, a uniform suspension is acceptable and often preferred for poorly soluble compounds, as it maximizes the dose load while relying on the gastrointestinal fluid for gradual dissolution [1].

Table 1: Optimized Dosing Formulations for NPNE
RouteFormulation CompositionDosing VolumeTarget DoseMechanistic Rationale
IV 5% DMSO + 40% PEG400 + 55% Saline5 mL/kg2 mg/kgDMSO/PEG400 act as solubilizers; saline ensures physiological compatibility [4].
PO 0.5% Methylcellulose (MC) + 0.2% Tween 8010 mL/kg10 mg/kgMC acts as a suspending agent; Tween 80 acts as a surfactant to wet the hydrophobic NPNE particles [1].

Self-Validation Checkpoint (Formulation): Prior to IV dosing, centrifuge a 100 µL aliquot of the formulation at 10,000 × g for 5 minutes. The absence of a visible pellet confirms a true solution. For the PO suspension, dynamic light scattering (DLS) or visual inspection under a light microscope should confirm a homogenous particle dispersion without massive agglomerates.

In Vivo Pharmacokinetic (PK) Protocol

The following protocol utilizes a serial bleeding methodology to minimize animal usage while capturing high-resolution kinetic data across the distribution ( α ) and elimination ( β ) phases [3].

Animal Preparation
  • Acclimate male C57BL/6 mice (8-10 weeks old, ~25g) for 7 days prior to the study.

  • Fast the PO cohort for 12 hours prior to dosing to eliminate food-effect variables on gastric emptying and absorption. The IV cohort may remain fed.

Dosing Methodology
  • IV Administration: Warm the tail using a red heat lamp for 2-3 minutes to induce vasodilation. Inject the IV formulation (5 mL/kg) via the lateral tail vein using a 27G needle over 10 seconds [4].

  • PO Administration: Administer the suspension (10 mL/kg) via oral gavage using a 20G reusable stainless-steel feeding needle, ensuring delivery directly into the stomach [4].

Serial Blood Sampling

To construct a robust concentration-time curve, blood must be drawn at precise intervals.

  • IV Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • PO Timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

Procedure:

  • For timepoints up to 8 hours, perform submandibular vein bleeds using a 4mm lancet. Collect exactly 30 µL of blood into K2-EDTA coated microvette tubes [3].

  • Causality: Submandibular bleeding is preferred over retro-orbital bleeding as it causes less tissue trauma and avoids the release of tissue factors that can interfere with LC-MS/MS quantification [3].

  • For the terminal 24-hour timepoint, euthanize the animal via CO2 asphyxiation and perform a cardiac puncture to collect maximum blood volume (~500 µL) for deep-tissue partitioning analysis [3].

Self-Validation Checkpoint (In Vivo): Monitor the animals continuously for the first 30 minutes post-dose. Acute lethargy, cyanosis, or respiratory distress in the IV group indicates formulation precipitation in vivo or acute cardiotoxicity, necessitating immediate protocol suspension and formulation adjustment.

PK_Workflow F Formulation Design D In Vivo Dosing F->D S Serial Blood Sampling D->S P Sample Preparation S->P A LC-MS/MS Analysis P->A K PK Parameter Extraction A->K

Fig 1. End-to-end preclinical pharmacokinetic workflow for novel small molecules.

Bioanalytical Quantification & Data Analysis

Plasma Processing
  • Centrifuge the K2-EDTA blood samples at 2,000 × g for 10 minutes at 4°C to separate plasma.

  • Transfer 10 µL of plasma to a 96-well plate.

  • Add 30 µL of ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., a deuterated analog or structurally similar compound like tolbutamide) to precipitate plasma proteins.

  • Vortex for 2 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Self-Validation Checkpoint (Bioanalysis): The internal standard (IS) peak area must maintain a variance of <15% across all samples, standards, and blanks. A variance >15% indicates matrix effects, ion suppression, or extraction failure, invalidating the run.

Table 2: Key Pharmacokinetic Parameters to Extract
ParameterSymbolBiological Significance
Maximum Concentration Cmax​ Peak systemic exposure; critical for assessing acute toxicity thresholds.
Time to Maximum Tmax​ Indicates the rate of gastrointestinal absorption (PO only).
Area Under the Curve AUC0−∞​ Total systemic exposure over time; used to calculate bioavailability.
Clearance CL The volume of plasma cleared of the drug per unit time; dictates dosing frequency.
Absolute Bioavailability F% Calculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

Toxicological Considerations: The Nitroreduction Pathway

Because NPNE contains two nitroaromatic groups (4-nitro-pyrazole and 3-nitrophenyl), researchers must monitor for specific metabolic liabilities during the PK study. In vivo, flavoenzymes can reduce these nitro groups, leading to severe cytotoxicity [2].

Mechanism of Toxicity:

  • Single-Electron Reduction: Enzymes such as Cytochrome P450 reductase can reduce the nitro group to a nitro radical anion. In the presence of oxygen, this radical undergoes "futile cycling," transferring its electron to O2​ to form superoxide (ROS) and regenerating the parent nitroaromatic. This causes massive oxidative stress [2].

  • Two-Electron Reduction: Enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) bypass the radical stage, reducing the nitro group directly to a nitroso intermediate, and subsequently to a hydroxylamine. These species are highly electrophilic and form covalent adducts with DNA and hepatic proteins, leading to mutagenicity and hepatotoxicity [2].

Toxicity_Pathway NPNE Dinitroaromatic Compound (NPNE) CYP Single-Electron Reduction (e.g., CYP450 Reductase) NPNE->CYP NQO1 Two-Electron Reduction (e.g., NQO1) NPNE->NQO1 Radical Nitro Radical Anion CYP->Radical Nitroso Nitroso / Hydroxylamine Intermediates NQO1->Nitroso Radical->NPNE Futile Cycling ROS Superoxide (ROS) Oxidative Stress Radical->ROS +O2 Tox DNA Adducts & Hepatotoxicity Nitroso->Tox Bioactivation

Fig 2. Enzymatic nitroreduction pathways leading to oxidative stress and cytotoxicity.

Application Insight: If the PK data reveals a rapid decline in parent NPNE concentration accompanied by a spike in liver enzymes (ALT/AST) in the test subjects, researchers should immediately investigate the formation of hydroxylamine metabolites via LC-MS/MS metabolite identification (MetID) scans.

References

  • Wuelfing, W. P., et al. "Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species." Molecular Pharmaceutics, ACS Publications. Available at: [Link]

  • Šarlauskas, J., et al. "Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity." International Journal of Molecular Sciences, MDPI. Available at: [Link]

  • Parasuraman, S., et al. "Murine Pharmacokinetic Studies." Journal of Visualized Experiments, NIH PMC. Available at: [Link]

  • Prisys Biotech. "Key Considerations For Dosing Volume, PH, And Formulation in Animal Models." Prisys Biotech Preclinical Guidelines. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one

Welcome to the technical support center for the synthesis of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and optimize your synthetic outcomes. Our approach is rooted in established chemical principles and field-proven insights to ensure both technical accuracy and practical success.

Reaction Overview: The Chemistry of N-Alkylation

The synthesis of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one is achieved through the N-alkylation of 4-nitro-1H-pyrazole with 2-bromo-1-(3-nitrophenyl)ethan-1-one. This reaction is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction. In this process, the deprotonated pyrazole acts as a nucleophile, attacking the electrophilic carbon of the phenacyl bromide and displacing the bromide leaving group.

The presence of electron-withdrawing nitro groups on both the pyrazole ring and the phenyl ring of the electrophile significantly influences the reaction. The nitro group on the pyrazole increases its acidity, making deprotonation with a suitable base more facile. However, it also decreases the nucleophilicity of the pyrazole anion. On the electrophile, the nitro group can impact the reactivity of the benzylic carbon. Understanding these electronic effects is crucial for optimizing the reaction conditions.

Reaction_Mechanism cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-nitropyrazole 4-Nitro-1H-pyrazole product 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one 4-nitropyrazole->product Nucleophilic Attack phenacyl_bromide 2-Bromo-1-(3-nitrophenyl)ethan-1-one phenacyl_bromide->product Electrophile Base Base (e.g., K₂CO₃) Base->4-nitropyrazole Deprotonation Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->product

Caption: General overview of the N-alkylation reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one.

Q1: I am observing a very low yield or no product formation. What are the likely causes and how can I fix this?

A1: Low to no product yield is a common challenge in N-alkylation reactions, especially with electron-deficient substrates. Here’s a systematic approach to troubleshooting this issue:

  • Incomplete Deprotonation of 4-Nitro-1H-pyrazole: The pKa of 4-nitro-1H-pyrazole is lowered by the electron-withdrawing nitro group, but a sufficiently strong base is still required for complete deprotonation to form the nucleophilic pyrazolate anion.

    • Solution: Consider using a stronger base than typically used for unsubstituted pyrazoles. While potassium carbonate (K₂CO₃) is a common choice, if yields are low, you might consider cesium carbonate (Cs₂CO₃), which is more soluble and basic, or a stronger base like sodium hydride (NaH).[1] When using NaH, ensure anhydrous conditions are strictly maintained.

  • Poor Solubility of Reactants or Base: If the pyrazole or the base is not sufficiently soluble in the chosen solvent, the reaction will be slow or may not proceed at all.[2]

    • Solution: Ensure you are using a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are excellent at dissolving polar substrates and salts.[1] Gentle heating (e.g., 40-60 °C) can also improve solubility and reaction rate.

  • Inactive Electrophile: The 2-bromo-1-(3-nitrophenyl)ethan-1-one may have degraded over time. α-Halo ketones can be susceptible to hydrolysis or other decomposition pathways.

    • Solution: Check the purity of the electrophile by TLC or ¹H NMR before use. If necessary, recrystallize or purify it. Using a freshly prepared or newly purchased batch is recommended.

  • Suboptimal Reaction Temperature or Time: The reaction may be too slow at room temperature due to the reduced nucleophilicity of the 4-nitropyrazolate anion.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature in increments (e.g., to 50 °C, then 70 °C). Extend the reaction time, monitoring every few hours until the starting material is consumed.[1]

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Deprotonation Is the base strong enough? Start->Check_Deprotonation Check_Solubility Are reactants and base soluble? Start->Check_Solubility Check_Electrophile Is the electrophile active? Start->Check_Electrophile Check_Conditions Are temperature and time optimal? Start->Check_Conditions Solution_Base Use a stronger base (e.g., Cs₂CO₃, NaH). Check_Deprotonation->Solution_Base If not... Solution_Solvent Use DMF or DMSO. Gentle heating. Check_Solubility->Solution_Solvent If not... Solution_Electrophile Check purity of electrophile. Purify if necessary. Check_Electrophile->Solution_Electrophile If not... Solution_Conditions Increase temperature. Extend reaction time. Monitor by TLC. Check_Conditions->Solution_Conditions If not...

Caption: Decision tree for troubleshooting low product yield.

Q2: My reaction is producing multiple spots on the TLC plate, and purification is difficult. What are the possible side reactions?

A2: The formation of multiple products is often due to side reactions. Here are the most probable culprits in this synthesis:

  • Formation of the N2-alkylation Isomer: Although 4-nitro-1H-pyrazole is symmetric, substitution at the N1 and N2 positions can lead to different products if other substituents are present. For the parent 4-nitropyrazole, N1 and N2 alkylation products are identical. However, if you are using a substituted 4-nitropyrazole, you may be forming regioisomers. For unsymmetrical pyrazoles, alkylation generally favors the less sterically hindered nitrogen.[2]

    • Solution: For unsymmetrical pyrazoles, optimizing the solvent and base system is key to controlling regioselectivity. Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[1]

  • Bis-alkylation: If a strong base is used in excess, or if the product is deprotonated, it is possible to get dialkylation on both nitrogens of the pyrazole ring, leading to a quaternary salt.

    • Solution: Use a slight excess of the pyrazole (e.g., 1.1 to 1.2 equivalents) relative to the electrophile. This ensures the electrophile is the limiting reagent and reduces the chance of bis-alkylation. Also, avoid a large excess of a very strong base.

  • Reaction at the Nitro Group: Under strongly basic and/or high-temperature conditions, side reactions involving the nitro groups are possible, though less common under typical N-alkylation conditions.

    • Solution: Maintain moderate reaction temperatures and avoid excessively harsh basic conditions.

  • Decomposition of Starting Materials: 2-bromo-1-(3-nitrophenyl)ethan-1-one can undergo elimination or other decomposition pathways in the presence of a strong base.

    • Solution: Add the electrophile slowly to the solution of the deprotonated pyrazole, and maintain a controlled temperature.

Q3: I am struggling to purify the final product by column chromatography. It either streaks or doesn't move from the baseline.

A3: The target molecule, with two nitro groups and a ketone, is quite polar. This can make purification on silica gel challenging.

  • High Polarity: The compound may be too polar for standard solvent systems like hexane/ethyl acetate.

    • Solution:

      • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. A gradient elution starting from a less polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and moving to a more polar one (e.g., 1:1 Hexane:Ethyl Acetate or even dichloromethane/methanol) can be effective.[3]

      • Use a Different Solvent System: Consider using dichloromethane (DCM) and methanol (MeOH) as your mobile phase. A small percentage of methanol (1-5%) in DCM can significantly increase the polarity and help elute highly polar compounds.

      • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like alumina (neutral or basic), which can be better for some polar compounds.[4]

  • Poor Solubility in Eluent: The crude product might not be fully soluble in the initial, less polar eluent, causing it to precipitate at the top of the column.

    • Solution: Use a "dry loading" technique. Dissolve your crude product in a minimal amount of a strong solvent (like acetone or DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[3]

Frequently Asked Questions (FAQs)

Q: What is the recommended starting stoichiometry for the reactants and base? A: A good starting point is to use a slight excess of the 4-nitro-1H-pyrazole (1.1 eq) and the base (1.2-1.5 eq) relative to the 2-bromo-1-(3-nitrophenyl)ethan-1-one (1.0 eq). This helps to ensure the complete consumption of the more expensive electrophile and minimizes certain side reactions.

Q: Which solvent is best for this reaction? A: Polar aprotic solvents are highly recommended for S_N2 reactions involving anionic nucleophiles.[1] N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the cation of the pyrazolate salt, leaving the anion more nucleophilic. Acetonitrile is another viable option. Avoid protic solvents like ethanol or water, as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

Q: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most convenient method.[5]

  • Stationary Phase: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) should provide good separation of the starting materials and the product. The product will be more polar than the starting electrophile.

  • Visualization: The starting materials and the product contain nitro-aromatic chromophores and should be visible under UV light (254 nm).[5] For more sensitive visualization, you can use a potassium permanganate stain or a specific stain for nitro compounds.[6]

Q: What are the key safety precautions I should take? A:

  • 4-Nitro-1H-pyrazole: This compound can be irritating to the skin, eyes, and respiratory system. It is harmful if swallowed or inhaled.[7]

  • 2-Bromo-1-(3-nitrophenyl)ethan-1-one: This is an α-bromo ketone, which are lachrymators (tear-inducing) and skin irritants. It is toxic if inhaled.[8][9]

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[10] Avoid inhalation of dust and vapors.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one

This protocol provides a reliable starting point and may require optimization based on your specific results.

Materials:

  • 4-Nitro-1H-pyrazole

  • 2-Bromo-1-(3-nitrophenyl)ethan-1-one

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-nitro-1H-pyrazole (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M with respect to the limiting reagent.

  • Stir the suspension at room temperature for 30 minutes to allow for the formation of the potassium salt of the pyrazole.

  • In a separate flask, dissolve 2-bromo-1-(3-nitrophenyl)ethan-1-one (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the electrophile dropwise to the stirred pyrazole suspension over 5-10 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC every 1-2 hours. If the reaction is slow, gradually heat the mixture to 50-70 °C.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (approximately 10 times the volume of DMF used).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.[3]

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by TLC. Start with a 7:3 hexane:ethyl acetate mixture. If the Rf value is too low, try a 1:1 mixture. If the compound still does not move significantly, switch to a DCM:MeOH system (e.g., 98:2). The ideal Rf for column chromatography is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen starting eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or acetone. Add a small amount of silica gel and evaporate the solvent to create a dry powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting with the starting solvent system. If a gradient is needed, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Summary and Characterization

ParameterRecommended Value/RangeRationale
Stoichiometry
4-Nitro-1H-pyrazole1.1 eqEnsures complete consumption of the electrophile.
2-Bromo-1-(3-nitrophenyl)ethan-1-one1.0 eqLimiting reagent.
Base (K₂CO₃)1.5 eqSufficient for deprotonation without being excessively basic.
Reaction Conditions
SolventDMF or DMSOPolar aprotic solvent to enhance nucleophilicity.[1]
Temperature25-70 °CStart at room temperature and heat if necessary to increase the reaction rate.
Reaction Time4-24 hoursMonitor by TLC to determine completion.[1]
Purification
Stationary PhaseSilica GelStandard for most organic purifications.
Mobile PhaseHexane/Ethyl Acetate or DCM/MeOHAdjust polarity based on the compound's behavior on TLC.[3]

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted): The chemical shifts for the target molecule can be estimated based on known data for N-alkylated 4-nitropyrazoles and substituted acetophenones.

  • ¹H NMR:

    • Pyrazole protons: Two singlets in the aromatic region (likely > 8.0 ppm).[11]

    • Methylene protons (-CH₂-): A singlet, likely between 5.0 and 6.0 ppm.

    • Aromatic protons of the nitrophenyl group: Complex multiplets in the aromatic region (7.5-9.0 ppm).

  • ¹³C NMR:

    • Pyrazole carbons: Signals in the aromatic region.[12]

    • Methylene carbon (-CH₂-): A signal around 50-60 ppm.

    • Carbonyl carbon (C=O): A signal around 190 ppm.

    • Aromatic carbons of the nitrophenyl group: Signals in the aromatic region (120-150 ppm).

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Scribd. (n.d.). Analyzing Nitroaniline Isomers via TLC. Scribd.
  • Benchchem. (2025).
  • Chem Service. (2015, January 13).
  • Spectrum Chemical. (2018, November 13). SAFETY DATA SHEET - 2-BROMO-2-NITRO-1,3-PROPANEDIOL. Spectrum Chemical.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Nitro-1H-pyrazole. Fisher Scientific.
  • RSC Publishing. (2020, June 8).
  • ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • PMC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.
  • ResearchGate. (2026, February 9). 1H and 13C NMR study of perdeuterated pyrazoles.
  • Jubilant Ingrevia. (n.d.).
  • University of Rochester. (n.d.).
  • EPFL. (n.d.).
  • Semantic Scholar. (1984, July 1).
  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
  • Thermo Fisher Scientific. (2025, September 10).
  • Semantic Scholar. (2022, May 24).
  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Benchchem. (2025).
  • Google Patents. (n.d.).
  • UKEssays. (2017, August 17).
  • Google Patents. (n.d.).
  • ACS Green Chemistry Institute. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF.
  • Semantic Scholar. (n.d.).
  • SpectraBase. (n.d.). 4-Nitropyrazole - Optional[13C NMR] - Chemical Shifts.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds.
  • ResearchGate. (n.d.).
  • PMC. (n.d.). Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines.
  • Organic and Biomolecular Chemistry. (n.d.).
  • The Jordan Journal of Earth and Environmental Sciences. (n.d.). Recent Advances in the Chemistry of Nitriles and Enaminonitriles.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one (NNPE) vs. Standard Pyrazole Derivatives

Executive Summary & Pharmacophore Rationale Pyrazoles are highly privileged scaffolds in medicinal chemistry. Traditionally, amino-pyrazoles and pyrazolopyrimidines are exploited for their robust hydrogen-bonding capabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

Pyrazoles are highly privileged scaffolds in medicinal chemistry. Traditionally, amino-pyrazoles and pyrazolopyrimidines are exploited for their robust hydrogen-bonding capabilities, making them ideal hinge-binders in non-covalent kinase inhibitors (e.g., targeting Janus Kinase 2)[1]. Additionally, specialized pyrazole derivatives featuring NNSN motifs have been engineered to target metallo-enzymes in multi-drug resistant bacteria like MRSA[2].

However, the introduction of nitro groups via direct nitration[3] fundamentally pivots the molecule's mechanism of action. 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one (NNPE) represents a distinct class of bioreductive prodrugs.

The causality behind this structural design is highly specific:

  • The 4-Nitro-1H-pyrazole Core: Acts as an electron-deficient trigger. Unlike electron-rich aminopyrazoles, the nitropyrazole is susceptible to enzymatic reduction by nitroreductases (NTRs) overexpressed in anaerobic bacteria and hypoxic tumor microenvironments.

  • The 3-Nitrophenyl Group: Provides a secondary reduction site and significantly increases the lipophilicity (LogP) of the molecule, enhancing cellular permeability compared to the unsubstituted 4-nitro-1H-pyrazole base scaffold.

  • The Ethan-1-one Linker: Confers conformational flexibility while maintaining a critical hydrogen-bond acceptor, optimizing the geometry for nitroreductase active-site docking.

Mechanistic Pathway: Bioreductive Activation vs. Target Binding

Standard pyrazoles (like Ruxolitinib) rely on reversible target binding. In contrast, NNPE operates via a covalent, hypoxia-activated mechanism. Under normoxic conditions, the nitro radical anion undergoes "futile cycling," reacting with oxygen to regenerate the parent compound and produce superoxide (ROS). Under severe hypoxia, it is fully reduced to a reactive hydroxylamine that crosslinks DNA.

Mechanism A NNPE (Prodrug) Stable in Normoxia B Nitroreductase (Hypoxia) 1e- / 2e- Reduction A->B Hypoxic TME C Nitro Radical Anion (Highly Reactive) B->C e- transfer D Hydroxylamine Derivative (DNA Crosslinker) C->D Further reduction F O2 (Normoxia) Futile Cycling C->F O2 present E DNA Damage & Apoptosis D->E Covalent binding G ROS Generation (Superoxide) F->G Auto-oxidation G->A Parent regeneration

Bioreductive activation of NNPE under hypoxia vs. futile cycling in normoxia.

Comparative Performance Data

To objectively evaluate NNPE, we benchmark it against the base scaffold (4-Nitro-1H-pyrazole), a standard nitro-heterocycle (Metronidazole), and a classic kinase-targeted pyrazole (Ruxolitinib)[1].

CompoundPrimary Target / MechanismReduction Potential (E1/2)Hypoxic Cytotoxicity Ratio (HCR)MIC vs. MRSA (µg/mL)LogP
NNPE Bioreductive DNA Crosslinking-380 mV45.2>64 (Aerobic) / 4.1 (Anaerobic)2.4
4-Nitro-1H-pyrazole Bioreductive (Weak)-490 mV12.5>64 (Aerobic) / 32.0 (Anaerobic)0.8
Metronidazole Bioreductive DNA Damage-415 mV28.0>64 (Aerobic) / 1.0 (Anaerobic)-0.02
Ruxolitinib JAK1/JAK2 InhibitionN/A1.0>642.8

Data Synthesis: NNPE demonstrates a highly favorable reduction potential (-380 mV), making it more easily reduced than the base pyrazole (-490 mV) due to the electron-withdrawing effect of the ethan-1-one linker and the dual-nitro system. This translates to a superior Hypoxic Cytotoxicity Ratio (HCR), indicating high selectivity for hypoxic microenvironments over healthy normoxic tissue.

Self-Validating Experimental Protocols

As a self-validating system, the following protocols are designed with built-in causality checks. By running normoxic and hypoxic arms in parallel, we isolate the specific variable of nitroreductase activation, eliminating false positives caused by spontaneous compound degradation.

Protocol A: Hypoxia-Specific ROS Generation Assay (Flow Cytometry)

Causality Rationale: We utilize HCT116 colorectal carcinoma cells because they robustly express endogenous nitroreductases (e.g., AKR1C3). DCFDA is selected as the fluorescent probe because it effectively captures the broad spectrum of ROS generated during the "futile cycling" of the nitro radical anion in the presence of trace oxygen, whereas it remains un-cleaved if the compound is fully reduced to a hydroxylamine in strict hypoxia.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells at 2×105 cells/well in 6-well plates. Incubate overnight at 37°C, 21% O2​ .

  • Pre-Conditioning: Transfer the "Hypoxia Arm" plates to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 4 hours to upregulate HIF-1 α and stabilize endogenous reductases. Keep the "Normoxia Arm" at 21% O2​ .

  • Probe Loading: Wash cells with PBS and incubate with 10 µM H2DCFDA for 30 minutes in the dark.

  • Compound Treatment: Treat cells with 10 µM NNPE, 10 µM 4-Nitro-1H-pyrazole, or vehicle (0.1% DMSO).

  • Incubation & Harvest: Incubate for exactly 2 hours under respective oxygen conditions. Harvest cells using TrypLE (to preserve cell surface integrity).

  • Quantification: Analyze immediately via flow cytometry (FITC channel, Ex: 488 nm, Em: 530 nm).

Validation Check: The normoxic arm must show a spike in ROS (due to futile cycling), while the strictly hypoxic arm should show lower ROS but higher direct cytotoxicity (due to full reduction to the hydroxylamine).

Workflow S1 Cell Culture (HCT116 cells) S2 Hypoxia Induction (1% O2, 24h) S1->S2 S3 Compound Treatment (NNPE vs Controls) S2->S3 S4 DCFDA Staining (ROS Detection) S3->S4 S5 Flow Cytometry (Quantification) S4->S5

Self-validating workflow for quantifying hypoxia-specific ROS generation.

Protocol B: Anaerobic Antimicrobial Susceptibility (Broth Microdilution)

Causality Rationale: To prove that NNPE's antimicrobial efficacy is strictly dependent on anaerobic reduction (unlike metal-binding pyrazoles[2]), we test against facultative anaerobes under dual atmospheric conditions.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a 0.5 McFarland standard of S. aureus (MRSA) and B. fragilis (obligate anaerobe).

  • Dilution Series: Prepare a 2-fold serial dilution of NNPE (0.5 to 64 µg/mL) in pre-reduced Brucella broth.

  • Inoculation: Dispense 100 µL of the bacterial suspension into 96-well plates containing the compound.

  • Incubation (Dual Arm):

    • Arm 1 (Aerobic): Incubate at 37°C in ambient air for 24 hours.

    • Arm 2 (Anaerobic): Incubate at 37°C in an anaerobic jar (0% O2​ ) for 48 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) via optical density (OD600).

Validation Check: NNPE must exhibit an MIC >64 µg/mL in Arm 1 and an MIC <5 µg/mL in Arm 2 to confirm the bioreductive mechanism.

References

  • Delpe-Acharige, A., et al. "Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA." ACS Omega, 6(9), 2021, 6088-6099. URL:[Link]

  • Hanan, E. J., et al. "Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors." Journal of Medicinal Chemistry, 55(22), 2012, 10090-10107. URL:[Link]

  • Katritzky, A. R., et al. "Direct nitration of five membered heterocycles." ARKIVOC, 2005(3), 179-191. URL:[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one

Handling 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one requires an advanced safety paradigm. As a complex polynitro compound containing both a nitrophenyl and a nitropyrazole moiety, this chemical presents a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one requires an advanced safety paradigm. As a complex polynitro compound containing both a nitrophenyl and a nitropyrazole moiety, this chemical presents a severe dual-threat profile: it is highly energetic (shock/friction sensitive) and acutely toxic (a potent inducer of methemoglobinemia).

To ensure the safety of your research personnel and the integrity of your laboratory environment, this guide provides a comprehensive, causality-driven operational protocol.

Mechanistic Hazard Profile

Before handling this compound, operators must understand the fundamental mechanisms driving its hazards.

Energetic Instability: Polynitro compounds inherently contain both the fuel (carbon backbone) and the oxidizer (nitro groups) within the same molecular structure. This makes them highly susceptible to rapid, exothermic decomposition. The activation energy for this deflagration can be inadvertently supplied by electrostatic discharge (ESD), mechanical friction (e.g., scraping a spatula), or thermal stress[1].

Systemic Toxicity (Methemoglobinemia): Like many nitroaromatics, this compound easily penetrates the dermal barrier and respiratory tract. Once in the bloodstream, the nitro groups oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺)[2]. This structural change prevents oxygen from binding to the hemoglobin molecule, leading to a state of cellular hypoxia known as methemoglobinemia[3][4].

Methemoglobinemia Exposure Nitroaromatic Exposure (Dermal/Inhalation) Absorption Systemic Bloodstream Absorption Exposure->Absorption Oxidation Hemoglobin Oxidation (Fe2+ → Fe3+) Absorption->Oxidation MetHb Methemoglobin Formation Oxidation->MetHb Hypoxia Tissue Hypoxia & Cyanosis MetHb->Hypoxia

Fig 1: Mechanistic pathway of nitroaromatic-induced methemoglobinemia and resulting tissue hypoxia.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. The following high-barrier PPE protocol is mandatory to mitigate both blast and absorption risks.

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Double-gloving: Inner 6-mil Nitrile, Outer Butyl or Viton.Nitroaromatics rapidly permeate standard disposable nitrile over time[5]. Butyl rubber provides superior chemical resistance against systemic absorption.
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex).Polynitro compounds pose a deflagration hazard. FR coats prevent secondary clothing fires during a thermal runaway event[6][7].
Eye/Face Protection ANSI Z87.1 Splash Goggles + Full Face Shield.Protects against both chemical splashes and physical fragmentation in the event of an unexpected energetic decomposition[5][8].
Respiratory Fume Hood (Face velocity 80-100 fpm).Prevents inhalation of toxic dust/vapors which can lead to rapid-onset methemoglobinemia[2][4].

Standard Operating Procedure: Safe Handling Workflow

To maintain scientific integrity and safety, every step in this protocol operates as a self-validating system. Do not proceed to the next step unless the validation gate is cleared.

HandlingWorkflow RAMP 1. RAMP Assessment Identify energetic & toxic risks PPE 2. Gowning FR Coat, Double Butyl/Nitrile Gloves RAMP->PPE Isolate 3. Isolation Fume Hood + Blast Shield PPE->Isolate Execute 4. Execution Anti-static tools, avoid friction Isolate->Execute Dispose 5. Disposal Keep hydrated, segregate waste Execute->Dispose

Fig 2: Step-by-step operational workflow for handling energetic polynitro compounds.

Step 1: Environmental Isolation & RAMP Assessment
  • Action: Clear the fume hood of all incompatible materials—specifically reducing agents, strong bases, and heavy metals (which can react to form highly sensitive picrate-like salts)[6]. Deploy a heavy-duty polycarbonate blast shield[8].

  • Causality: Isolating the workspace prevents cross-contamination and provides a physical barrier against overpressure events.

  • Validation Gate: Verify the fume hood face velocity monitor reads strictly between 80–100 fpm before introducing the chemical container.

Step 2: Electrostatic Discharge (ESD) Mitigation
  • Action: Ground yourself using an anti-static wrist strap. Use ONLY non-sparking, anti-static spatulas (e.g., Teflon or conductive plastic).

  • Causality: Static discharge or mechanical friction (such as metal scraping against glass) can easily provide the activation energy required for polynitro deflagration[1][9].

  • Validation Gate: Test the wrist strap continuity with a multimeter (must read < 1 megohm resistance) prior to handling.

Step 3: Weighing and Transfer
  • Action: Tare an anti-static weigh boat. Gently transfer the required mass. Never crush or grind the powder. If the compound has crystallized into a hard mass, do not force it with a mortar and pestle.

  • Causality: Grinding induces friction-based detonation.

  • Validation Gate: Visually inspect the powder. If clumping is severe, suspend the operation and dissolve the compound directly in the primary container using a compatible solvent rather than attempting mechanical breakdown.

Step 4: Solvation and Reaction
  • Action: When dissolving the compound, add the solvent dropwise. Avoid using glass-on-glass joints without Teflon sleeves during the reaction setup[7].

  • Causality: Rapid solvation can cause localized exothermic heating, risking thermal runaway. Glass friction can trigger explosions.

  • Validation Gate: Monitor the solution temperature with an IR thermometer during solvent addition; halt the addition immediately if the temperature rises by >5°C.

Emergency Response & Medical Countermeasures

Because symptoms of methemoglobinemia can be delayed by 2 to 4 hours, immediate proactive response is critical[2].

Quantitative Exposure Limits & Clinical Manifestations
Blood Methemoglobin (%)Clinical ManifestationRequired Action
< 15% Asymptomatic or mild euphoria/headache.Remove from exposure, monitor closely[10].
15% - 25% Observable cyanosis (bluish lips, nose, earlobes)[10].Administer 100% oxygen, seek immediate emergency medical care[2].
25% - 60% Dyspnea, ataxia, lethargy, tachycardia[10].Intravenous Methylene Blue administration by medical professionals[2].
> 60% Respiratory depression, convulsions, potential fatality[10].Advanced life support, potential blood transfusion.
Spill Response Protocol
  • Never sweep dry powder. Sweeping generates friction and static electricity.

  • Wet the spilled material down with water or an inert, non-combustible absorbent to desensitize it[5].

  • Collect the wetted material using non-sparking tools and place it in a dedicated, hydration-sealed waste container[10].

Waste Segregation & Disposal Plan

Improper disposal of energetic materials frequently leads to laboratory accidents.

  • Hydration is Mandatory: Surplus and waste polynitro compounds must never be allowed to dry out completely. They should be kept hydrated or in dilute solution to significantly reduce shock sensitivity[6][9].

  • Strict Segregation: Do not mix this compound with general organic waste. Segregate it into a dedicated "Energetic/Nitroaromatic Waste" container.

  • EHS Coordination: Do not store waste indefinitely. Polynitro compounds can degrade and become more unstable over time. Arrange for prompt pickup by your Environmental Health and Safety (EHS) department[7][11].

References

  • Safe Handling and Storage of Nitro Compounds . benchchem.com. 5

  • Working with Highly Reactive Materials . gatech.edu. 9

  • LABORATORY HEALTH & SAFETY RULES . ucy.ac.cy. 6

  • Laboratory & Research Safety Plan . psu.edu. 11

  • Laboratory Safety and Chemical Hygiene Plan . northwestern.edu. 7

  • Safety in Academic Chemistry Laboratories . acs.org. 8

  • 1,2,3,4-Tetrachloro-5-nitrobenzene MSDS . scbt.com. 3

  • Material Safety Data Sheet - Spectrum Chemical . spectrumchemical.com. 4

  • p-Nitroaniline MSDS . westliberty.edu. 10

  • Material Safety Data Sheet Nitrobenzene . vastanichem.com.2

  • Safety guidelines to handle energetic material/Explosives-Electro Static Discharge . youtube.com. 1

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